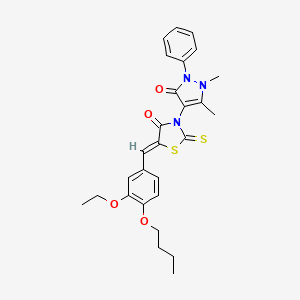
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure is intriguing! Let’s break it down. The IUPAC name reveals its components:
- The “5Z” indicates a Z-isomer (geometric isomer) at the fifth position.
- The benzimidazole moiety (1H-benzimidazol-2-ylmethylidene) contributes to its aromatic character.
- The 3-(3-chloro-4-fluorophenyl) group adds halogens for specificity.
- The 2-thioxo-1,3-thiazolidin-4-one portion imparts a thiazolidine ring with a sulfur atom.
準備方法
Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:
Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.
Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.
化学反応の分析
Reactions::
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogen atoms can undergo nucleophilic substitution reactions.
Base: Used in Knoevenagel condensation.
Lawesson’s Reagent: For cyclization.
Hydride Reducing Agents: For carbonyl reduction.
- The desired compound itself.
- Oxidized or reduced derivatives.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of other pharmaceuticals.
作用機序
The compound’s mechanism involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).
類似化合物との比較
While there are no direct analogs, its unique combination of benzimidazole, halogens, and thiazolidinone sets it apart.
特性
分子式 |
C17H9ClFN3OS2 |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H |
InChIキー |
IJSCAXMPZFCIML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
